molecular formula C7H17Cl2FN2 B2657975 (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride CAS No. 2306270-97-1

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride

Cat. No.: B2657975
CAS No.: 2306270-97-1
M. Wt: 219.13
InChI Key: MTZWAMIYSMNXDE-UHFFFAOYSA-N
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Description

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H16ClFN2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its high purity levels, typically around 95-97%, making it suitable for reagent-grade applications .

Scientific Research Applications

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride is widely used in scientific research, including:

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride” can be found on the product page . It’s important to refer to these documents for safe handling and storage of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride involves several steps, starting with the preparation of the piperidine ringThe final step involves the formation of the dihydrochloride salt, which is achieved by reacting the free base with hydrochloric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoro-1-methyl-4-piperidyl)methanamine
  • (4-Fluoro-1-methyl-4-piperidyl)methanol
  • (4-Fluoro-1-methyl-4-piperidyl)acetic acid

Uniqueness

(4-Fluoro-1-methyl-4-piperidyl)methanamine dihydrochloride is unique due to its high purity and specific chemical properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its effectiveness in scientific research set it apart from similar compounds .

Properties

IUPAC Name

(4-fluoro-1-methylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2.2ClH/c1-10-4-2-7(8,6-9)3-5-10;;/h2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZWAMIYSMNXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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